Synthesis Pathway of 3-Amino-8-chloro-6-methylquinoline Dihydrochloride: A Technical Whitepaper
Synthesis Pathway of 3-Amino-8-chloro-6-methylquinoline Dihydrochloride: A Technical Whitepaper
Executive Summary
3-Amino-8-chloro-6-methylquinoline dihydrochloride (CAS: 1296950-77-0)[1] is a highly specialized heterocyclic building block utilized in the development of advanced therapeutics, including kinase inhibitors and targeted neuro-active compounds. The construction of 3-aminoquinolines is notoriously challenging due to the electron-deficient nature of the quinoline pyridine ring, which resists direct electrophilic nitration or amination at the C3 position.
While modern rhodium-catalyzed transannulation methods from α-imino rhodium carbenes and 2-aminobenzaldehydes have been recently developed to construct the 3-aminoquinoline core[2], a highly scalable, four-step semi-convergent pathway utilizing a regioselective Skraup cyclization followed by a Buchwald-Hartwig cross-coupling remains the industry standard for multi-gram synthesis. This whitepaper details the mechanistic rationale, step-by-step protocols, and analytical optimization of this pathway.
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule features three critical substitutions on the quinoline core: an amino group at C3, a methyl group at C6, and a chlorine atom at C8.
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Disconnection 1 (C3-Amine): Direct amination is achieved via a Buchwald-Hartwig cross-coupling of a C3-bromide with an ammonia surrogate (benzophenone imine).
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Disconnection 2 (C3-Bromide): The C3-bromide is introduced via regioselective halogenation of the quinoline core.
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Disconnection 3 (Quinoline Core): The 8-chloro-6-methylquinoline core[3] is assembled via a Skraup reaction from commercially available 2-chloro-4-methylaniline. The presence of the C2-chlorine on the aniline strictly dictates the regiochemistry of the cyclization, preventing the formation of structural isomers.
Retrosynthetic disconnection for 3-Amino-8-chloro-6-methylquinoline dihydrochloride.
Step-by-Step Experimental Methodologies
Step 1: Skraup Synthesis of 8-Chloro-6-methylquinoline
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Causality: The Skraup reaction uses glycerol as a precursor to acrolein (generated in situ via acid-catalyzed dehydration). 2-Chloro-4-methylaniline undergoes Michael addition with acrolein, followed by electrophilic aromatic substitution to close the ring. Sodium m-nitrobenzenesulfonate is used as a mild oxidant to aromatize the intermediate tetrahydroquinoline, avoiding the explosive risks associated with traditional nitrobenzene oxidants. Because the C2 position of the aniline is blocked by chlorine, cyclization exclusively occurs at C6, yielding the exact 8,6-substitution pattern required[3].
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Protocol:
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Charge a 1 L reaction vessel with 2-chloro-4-methylaniline (1.0 eq, 100 mmol), glycerol (2.5 eq, 250 mmol), and sodium m-nitrobenzenesulfonate (0.6 eq, 60 mmol).
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Slowly add concentrated H₂SO₄ (3.0 eq) dropwise while maintaining the internal temperature below 50 °C.
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Heat the vigorously stirred mixture to 135–140 °C for 12 hours.
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Cool to room temperature, pour over crushed ice, and neutralize with 6.0 M aqueous NaOH to pH 9.
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Extract with ethyl acetate (3 × 200 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield 8-chloro-6-methylquinoline as a pale yellow oil.
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Step 2: Regioselective C3-Bromination
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Causality: Electrophilic substitution of quinoline in strong acids directs to the carbocyclic ring (C5/C8). To achieve C3-bromination, the reaction is performed in a mild base (pyridine) and carbon tetrachloride. The pyridine forms an intermediate N-bromo-pyridinium complex that alters the electronic distribution, facilitating an addition-elimination sequence specifically at the C3 position of the heteroaromatic ring.
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Protocol:
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Dissolve 8-chloro-6-methylquinoline (1.0 eq, 60 mmol) in anhydrous CCl₄ (150 mL).
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Add anhydrous pyridine (1.5 eq, 90 mmol) and cool the solution to 0 °C.
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Slowly add a solution of bromine (Br₂, 1.2 eq, 72 mmol) in CCl₄ (30 mL) dropwise over 30 minutes.
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Gradually warm to room temperature, then reflux the mixture (76 °C) for 6 hours.
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Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ to destroy excess bromine.
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Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate to yield 3-bromo-8-chloro-6-methylquinoline.
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Step 3: Buchwald-Hartwig Amination
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Causality: Direct coupling with ammonia gas requires high pressure and inevitably yields poly-arylated side products. Benzophenone imine is utilized as a sterically hindered ammonia surrogate. The bulky diphenyl groups completely prevent secondary arylation. A Pd₂(dba)₃ / BINAP catalyst system is selected for its high efficiency in facilitating the oxidative addition of electron-deficient heteroaryl bromides.
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Protocol:
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In a flame-dried Schlenk flask under argon, combine 3-bromo-8-chloro-6-methylquinoline (1.0 eq, 40 mmol), benzophenone imine (1.2 eq, 48 mmol), Pd₂(dba)₃ (0.02 eq, 0.8 mmol), BINAP (0.04 eq, 1.6 mmol), and Cs₂CO₃ (2.0 eq, 80 mmol).
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Add anhydrous degassed toluene (150 mL) and heat to 100 °C for 14 hours.
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Cool the mixture, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo.
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The crude N-(diphenylmethylene)-8-chloro-6-methylquinolin-3-amine is carried directly into the final step.
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Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.
Step 4: Imine Hydrolysis and Salt Formation
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Causality: The imine bond is highly susceptible to acidic hydrolysis. Treatment with aqueous HCl not only cleaves the benzophenone protecting group (releasing benzophenone as a water-insoluble byproduct) but simultaneously protonates both the primary amine (at C3) and the quinoline nitrogen. This dual-action step guarantees the precipitation of the highly stable 3-amino-8-chloro-6-methylquinoline dihydrochloride salt[1], ensuring optimal aqueous solubility for downstream biological assays.
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Protocol:
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Dissolve the crude imine from Step 3 in tetrahydrofuran (THF, 100 mL).
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Add 2.0 M aqueous HCl (5.0 eq, 200 mmol) and stir vigorously at room temperature for 2 hours.
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Concentrate the mixture under reduced pressure to remove the THF.
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Wash the remaining aqueous layer with diethyl ether (3 × 50 mL) to extract the cleaved benzophenone byproduct.
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Lyophilize the highly pure aqueous layer to yield 3-amino-8-chloro-6-methylquinoline dihydrochloride as a crystalline solid.
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Quantitative Data & Optimization Matrix
To ensure self-validating protocols, the following table summarizes the optimized parameters and expected yields across the synthetic cascade.
| Reaction Step | Catalyst / Reagent | Temp (°C) | Time (h) | Yield (%) | Key Impurity Profile |
| 1. Skraup Cyclization | H₂SO₄ / Na-m-NBS | 135 | 12 | 68% | Unreacted aniline (<5%) |
| 2. C3-Bromination | Br₂ / Pyridine | 76 | 6 | 74% | C5-bromo isomer (<2%) |
| 3. Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | 100 | 14 | 85% | Debrominated core (<3%) |
| 4. Deprotection & Salt | 2.0 M HCl (aq) | 25 | 2 | 95% | Mono-hydrochloride salt |
Analytical Characterization
Verification of the final dihydrochloride salt is confirmed via standard spectroscopic methods:
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¹H NMR (400 MHz, D₂O): A significant downfield shift is observed for the C2 and C4 protons of the quinoline ring due to the protonation of the quinoline nitrogen. The C2-H typically appears as a sharp singlet around 8.8 ppm, and C4-H around 8.5 ppm. The C6-methyl group will appear as a singlet at ~2.5 ppm.
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Mass Spectrometry (ESI+): The free base molecular weight of 8-chloro-6-methylquinolin-3-amine[4] is 192.05 Da. The mass spectrum will show the [M+H]⁺ peak at m/z 193.0, with a characteristic chlorine isotope pattern (approximate 3:1 ratio for 193/195).
References
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Intlab. "3-AMINO-8-CHLORO-6-METHYLQUINOLINE DIHYDROCHLORIDE". intlab.org. URL:[Link]
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Li, J., Feng, J., Chen, T., Xu, Z.-F., & Li, C.-Y. (2023). "Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes". Organic & Biomolecular Chemistry, 21, 5935-5938. URL:[Link]
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PubChemLite. "8-chloro-6-methylquinoline (C10H8ClN)". uni.lu. URL:[Link]
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Molaid. "8-Chloro-6-methylquinolin-3-amine - CAS号1297654-75-1". molaid.com. URL:[Link]
Sources
- 1. Page 00235 (Chemical) [intlab.org]
- 2. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. PubChemLite - 8-chloro-6-methylquinoline (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 4. 8-Chloro-6-methylquinolin-3-amine - CAS号 1297654-75-1 - 摩熵化学 [molaid.com]
